Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate
CAS No.:
Cat. No.: VC18706139
Molecular Formula: C8H12F3NO3
Molecular Weight: 227.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12F3NO3 |
|---|---|
| Molecular Weight | 227.18 g/mol |
| IUPAC Name | piperidine-4-carbaldehyde;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
| Standard InChI Key | RVPROOVRUWCOQE-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C=O.C(=O)(C(F)(F)F)O |
Introduction
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is a heterocyclic compound belonging to the piperidine class, characterized by a six-membered saturated ring with a carbonyl group (aldehyde) at the 4-position and a trifluoroacetate group attached to the nitrogen atom. Its molecular formula is C₈H₁₂F₃NO₃, and it has a molecular weight of 227.18 g/mol . This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in drug development and as an intermediate in various chemical reactions.
Synthesis Methods
The synthesis of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate typically involves several steps, starting from readily available piperidine derivatives. Common methods require careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize side reactions. Inert atmospheres, like nitrogen, are often used during sensitive steps to prevent oxidation or hydrolysis.
Applications in Organic Synthesis and Medicinal Chemistry
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is valuable in organic synthesis due to its ability to form stable adducts with nucleophiles, making it suitable for synthesizing more complex molecules. In medicinal chemistry, it has been investigated for its potential as an enzyme inhibitor and receptor modulator. Preliminary studies suggest that it may affect pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and apoptosis.
Biological Activity and Potential Therapeutic Applications
Research on Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate indicates potential biological activity, with preliminary studies suggesting effects on cell proliferation and apoptosis pathways. While specific therapeutic applications are still under investigation, its unique reactivity profile makes it an interesting candidate for further research in drug development.
Similar Compounds Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Boc-piperidine-4-carboxaldehyde | Piperidine ring with a carboxaldehyde group | Used as a reactant in various synthetic pathways |
| 6-Bromospiro[benzo[e]oxazine-2,4'-piperidin]-4(3H)-one | Spiro structure connecting benzo and piperidine rings | Exhibits unique spirocyclic properties |
| 4-(trifluoromethyl)piperidinyl derivatives | Piperidine ring with trifluoromethyl substitution | Enhanced lipophilicity affecting biological activity |
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